molecular formula C11H10N2O3S B14174247 Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester CAS No. 104388-85-4

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester

Cat. No.: B14174247
CAS No.: 104388-85-4
M. Wt: 250.28 g/mol
InChI Key: AYLUXTHINBJKHL-UHFFFAOYSA-N
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Description

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester typically involves the reaction of 6-methyl-2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzothiazole ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide
  • Acetic acid, 2-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-2-oxo-, ethyl ester

Comparison: Compared to similar compounds, acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, methyl ester stands out due to its unique substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

104388-85-4

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C11H10N2O3S/c1-6-3-4-7-8(5-6)17-11(12-7)13-9(14)10(15)16-2/h3-5H,1-2H3,(H,12,13,14)

InChI Key

AYLUXTHINBJKHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)OC

Origin of Product

United States

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